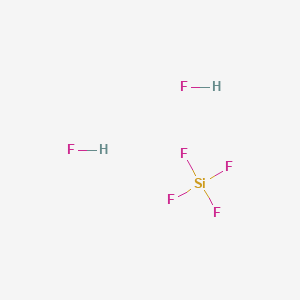

Tetrafluorosilane;dihydrofluoride

H2SiF6

F6H2Si

H2SiF6

F6H2Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H2SiF6

F6H2Si

H2SiF6

F6H2Si

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Material Science and Semiconductor Research

- Synthesis of Silicon-Based Materials: Fluosilicic acid serves as a precursor for synthesizing various silicon-based materials, including silicon tetrafluoride (SiF₄) and high-purity silicon. SiF₄ is a crucial intermediate in producing polysilicon, a critical material for solar cells and semiconductors []. Research explores optimizing fluosilicic acid purification and conversion processes to improve the efficiency and cost-effectiveness of these materials [].

Environmental Science and Pollution Control

- Fluoride Removal from Industrial Waste Streams: Fluosilicic acid can be utilized as a sorbent for removing fluoride from industrial wastewater generated by processes like phosphate fertilizer production and aluminum smelting []. This application helps mitigate environmental pollution caused by fluoride discharge into water bodies. Research focuses on developing efficient and economical methods for fluoride removal using fluosilicic acid and exploring its potential for heavy metal removal as well [].

Analytical Chemistry and Material Characterization

- Etching and Surface Modification: Fluosilicic acid's ability to etch glass and ceramics makes it valuable for research in microfluidics, nanotechnology, and material characterization []. Etching creates precise microstructures on surfaces, crucial for developing microfluidic devices and analyzing the composition of materials. Research investigates utilizing fluosilicic acid for controlled and selective etching of various materials, including silicon nitride and silicon dioxide [].

Biomedical Research and Dental Science

- Fluoride Source for Research Studies: Fluosilicic acid provides a source of fluoride ions (F⁻) for in vitro (laboratory) studies investigating the effects of fluoride on various biological processes, including bone mineralization, tooth enamel formation, and enzyme activity []. Research explores the role of fluoride in preventing dental caries (cavities) and its potential impact on other health aspects.

Tetrafluorosilane, commonly known as silicon tetrafluoride, is a chemical compound with the formula SiF₄. It is a colorless gas that exhibits a pungent odor similar to that of hydrochloric acid. This compound is notable for its tetrahedral molecular structure and has a boiling point that is only slightly above its melting point, making it unique in its physical properties. First synthesized in 1771 by Carl Wilhelm Scheele, tetrafluorosilane is produced as a by-product in various industrial processes, particularly in the manufacture of phosphate fertilizers and fluorosilicic acid .

Fluorosilicic acid is a corrosive and toxic compound.

- Inhalation: Inhalation of fluorosilicic acid mist can irritate the respiratory tract and may cause lung edema [].

- Skin contact: Contact with the skin can cause severe burns and irritation [].

- Eye contact: Eye contact can cause severe eye damage and even blindness [].

- Ingestion: Ingestion can be fatal [].

- Hydrolysis Reaction: When exposed to water, tetrafluorosilane reacts to form hydrofluoric acid and silicic acid:

- Formation of Hexafluorosilic Acid: It can react with hydrofluoric acid to produce hexafluorosilic acid:

- Reactions with Bases: Tetrafluorosilane can also react with alkali metal hydroxides to form fluorosilicate salts:

These reactions highlight its reactivity and the potential for forming various fluorine-containing compounds.

Tetrafluorosilane is highly toxic and poses significant health risks. Inhalation can lead to severe respiratory issues, including sore throat, coughing, and difficulty breathing. Prolonged exposure may result in lung edema, which may not manifest immediately. Contact with skin can cause severe burns or frostbite due to its corrosive nature . There are no known beneficial biological activities associated with this compound.

Tetrafluorosilane can be synthesized through several methods:

- Hydrolysis of Silicon Dioxide: Reacting silicon dioxide with hydrofluoric acid produces tetrafluorosilane:

- Thermal Decomposition: Barium hexafluorosilicate or sodium hexafluorosilicate can be thermally decomposed at elevated temperatures (around 400 °C) to yield tetrafluorosilane:

- For barium hexafluorosilicate:

- For sodium hexafluorosilicate:

- For barium hexafluorosilicate:

These methods illustrate the versatility of tetrafluorosilane production in both laboratory and industrial settings.

Tetrafluorosilane has limited but significant applications:

- Microelectronics: It is used in the semiconductor industry for etching silicon wafers.

- Fluorosilicic Acid Production: It serves as a precursor in the synthesis of fluorosilicic acid, which is utilized in water fluoridation and other chemical processes.

- Organic Synthesis: Tetrafluorosilane is involved in various organic synthesis reactions where fluorine incorporation is desired .

Research indicates that tetrafluorosilane reacts violently with water and alcohols, producing toxic fumes such as hydrofluoric acid. Its interaction with moisture leads to rapid hydrolysis, underscoring the need for careful handling in laboratory and industrial environments . Studies have shown that it can also react explosively under certain conditions, particularly when mixed with reactive metals like lithium .

Several compounds share similarities with tetrafluorosilane, particularly regarding their chemical structure and reactivity. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Silicon Tetrafluoride | SiF₄ | Colorless gas; primarily used in microelectronics. |

| Hexafluorosilic Acid | H₂SiF₆ | Formed from SiF₄; used in water fluoridation. |

| Fluorine Gas | F₂ | Highly reactive diatomic molecule; used in various fluorination processes. |

| Silicon Dioxide | SiO₂ | Commonly found as quartz; inert compared to tetrafluorosilane. |

Tetrafluorosilane's uniqueness lies in its specific reactivity profile and applications within the semiconductor industry, setting it apart from other silicon-based compounds.

Traditional Synthetic Routes: Wet Process Phosphate Fertilizer Byproducts

The primary commercial source of silicon tetrafluoride is the wet process phosphoric acid manufacturing industry. In this process, naturally occurring phosphate rock containing fluorapatite (Ca₁₀(PO₄)₆F₂) is treated with sulfuric acid, producing phosphoric acid along with significant fluorine-containing by-products. The fundamental reaction can be represented as:

Ca₁₀(PO₄)₆F₂ (s) + H₂SO₄ (aq) + 20 H₂O (l) → 6 H₃PO₄ (aq) + 10 [CaSO₄ - 2 H₂O] (s) + 2 HF (aq)

Raw phosphate ore contains high concentrations of fluoride, typically between 20,000 to 40,000 parts per million (2-4% of the ore). During processing, this fluoride content vaporizes, forming hydrogen fluoride (HF) which subsequently reacts with silica impurities in the ore to generate silicon tetrafluoride:

SiO₂ + 4 HF → SiF₄ + 2 H₂O

The silicon tetrafluoride further reacts with additional HF to form hexafluorosilicic acid (H₂SiF₆):

This process yields approximately 50 kg of hexafluorosilicic acid per ton of HF produced. The reaction sequence efficiently converts what would otherwise be problematic fluoride emissions into recoverable industrial chemicals, though historically these fluoride gases were emitted in large volumes, causing environmental damage to surrounding communities.

Table 1: Key Reactions in SiF₄ Formation During Wet Process Phosphoric Acid Production

| Reaction Step | Chemical Equation | Products |

|---|---|---|

| Initial phosphate processing | Ca₁₀(PO₄)₆F₂ + H₂SO₄ + H₂O | H₃PO₄ + CaSO₄- 2H₂O + HF |

| Silicon dioxide reaction | SiO₂ + 4 HF | SiF₄ + 2 H₂O |

| Further fluorination | SiF₄ + 2 HF | H₂SiF₆ |

| Net process | 6 HF + SiO₂ | H₂SiF₆ |

Thermal Decomposition of Hexafluorosilicates

A significant production route for high-purity silicon tetrafluoride involves the thermal decomposition of hexafluorosilicate salts recovered from phosphate fertilizer production. The most common starting materials are sodium hexafluorosilicate (Na₂SiF₆) and barium hexafluorosilicate (BaSiF₆).

For Na₂SiF₆, the process involves several carefully controlled steps:

- Vacuum drying of Na₂SiF₆ at 200-350°C for 1-3 hours

- Mixing the dried Na₂SiF₆ with sodium fluoride (NaF) in specific ratios (typically Na₂SiF₆:NaF = 10:1 to 10:5)

- Pyrolysis of the mixture at 600-750°C for 1-3 hours under controlled pressure (10-50 mmH₂O)

- Collection, condensation, and purification of the resulting SiF₄ gas

The pyrolysis reaction follows this decomposition pathway:

This method has been optimized to produce silicon tetrafluoride with purity levels exceeding 99.9%. The process is particularly advantageous as it generates no waste during production, making it environmentally favorable compared to alternative methods.

Similarly, barium hexafluorosilicate can be decomposed to produce high-purity SiF₄:

This decomposition typically occurs under vacuum conditions (10⁻⁴ Pa) at approximately 540°C. The process requires careful removal of moisture and other volatile impurities to ensure high product purity.

Another industrial approach involves the direct decomposition of hexafluorosilicic acid with concentrated sulfuric acid:

H₂SiF₆ + H₂SO₄ → SiF₄ + 2 HF + H₂SO₄

This method is particularly valuable when processing the silicofluoride waste streams from phosphoric acid production facilities.

Isotope-Engineered Synthesis of ²⁸SiF₄ for Quantum Applications

The development of quantum computing technologies has created demand for isotopically pure silicon, particularly silicon-28 (²⁸Si), which eliminates nuclear spin interactions that can disrupt quantum coherence. Silicon-28-tetrafluoride (²⁸SiF₄) serves as a crucial precursor for producing these specialized materials.

The synthesis of ²⁸SiF₄ follows a multi-step process:

- Dissolution of enriched ²⁸Si single crystal in a mixture of nitric and hydrofluoric acids to form H₂²⁸SiF₆

- Precipitation of Ba²⁸SiF₆ by adding a 0.1% solution of BaCl₂ to H₂²⁸SiF₆ (with 2% excess)

- Evaporation to complete dryness at 100°C

- Controlled decomposition of Ba²⁸SiF₆ under vacuum (10⁻⁴ Pa) at 540°C:

Ba²⁸SiF₆ → BaF₂ + ²⁸SiF₄ - Collection and solidification of ²⁸SiF₄ gas in liquid nitrogen

The process requires precise temperature control during multiple drying steps (typically 100°C for 1 hour followed by 150°C for 15 minutes) to eliminate all traces of water and air before the final conversion at 540°C. The resulting ²⁸SiF₄ serves as an educt for several isotope-engineered chemicals, including silane-28 (²⁸SiH₄) and silicon-28-trichloride (²⁸SiHCl₃).

Despite its importance, establishing a stable and commercially viable method for producing isotopically pure silicon has remained challenging, often requiring international cooperation. Early methods of producing ²⁸Si through cyclotron enrichment and subsequent combustion to ²⁸SiO₂ suffered from high losses, heavy aluminum contamination, and limited product forms. More recent approaches have focused on chemical routes that produce ²⁸SiH₄ as an intermediate, including H-substitution processes using metal hydrides such as CaH₂, LiAlH₄, and NaH.

Industrial-Scale Production Challenges and Economic Considerations

The silicon tetrafluoride market faces complex challenges spanning economic, technical, and regulatory domains. Valued at USD 2.5 billion in 2023, the market is projected to reach USD 3.6 billion by 2032, growing at a CAGR of 4.3%. This growth is driven by three primary industry sectors with distinct requirements and market dynamics.

The semiconductor industry, accounting for over 45% of global high-purity SiF₄ consumption, relies on the compound for plasma etching during chip fabrication. As manufacturing processes advance to smaller node sizes (3nm and 2nm), SiF₄ consumption per wafer has increased by 22% compared to older 28nm technology. With 82 new semiconductor fabrication facilities planned globally between 2022 and 2025, the demand for ultra-high-purity gas is projected to grow 29% annually through 2027.

The photovoltaic sector consumes approximately 30% of global SiF₄ output, primarily for silicon purification in polysilicon production. This market segment experiences significant regional volatility, with China's rapid expansion in solar installations (217 GW in 2023) creating localized supply bottlenecks. Leading Chinese polysilicon manufacturers require SiF₄ with purity levels exceeding 99.9999% to meet efficiency standards for TOPCon solar cells.

Optical fiber manufacturing represents 18% of market demand, using SiF₄ in chemical vapor deposition processes. The 5G network expansion has created geographic demand hotspots, with China alone adding 887,000 5G base stations in Q1 2024, increasing monthly SiF₄ consumption by 420 metric tons compared to 2021 levels.

Table 2: Industry-Specific Silicon Tetrafluoride Requirements

| Industry Sector | Market Share | Purity Requirements | Primary Applications |

|---|---|---|---|

| Semiconductor | 45% | <10 ppb impurities | Plasma etching, chemical vapor deposition |

| Photovoltaic | 30% | <100 ppb impurities | Polysilicon purification |

| Optical Fiber | 18% | Batch consistency | Chemical vapor deposition |

| Other | 7% | Varies | Various specialty applications |

Environmental and safety regulations significantly impact production economics. SiF₄ is handled as a compressed gas with explosion risks, requiring specialized containment systems. The production process generates toxic by-products like hydrofluoric acid, necessitating rigorous safety protocols. EU-based manufacturers reportedly spend 12-18% of operational budgets on compliance infrastructure, including corrosion-resistant equipment and scrubbers to neutralize HF emissions. Similarly, producers in China's Jiangsu Province reported a 22% increase in operational costs after revised national safety laws in 2022 required upgrading storage facilities to withstand seismic activity.

Quality requirements vary significantly across applications, creating essentially parallel submarkets within the SiF₄ ecosystem. While semiconductor applications demand impurity levels below 10 ppb, photovoltaic applications can tolerate up to 100 ppb but require 30% higher batch-to-batch consistency. These divergent specifications have prompted manufacturers to implement flexible production capabilities—major South Korean suppliers now operate modular purification systems capable of switching between semiconductor and PV specifications within 72 hours.

Geopolitical factors are increasingly influencing market dynamics, with the US CHIPS Act's $39 billion semiconductor manufacturing subsidies redirecting approximately 18% of global SiF₄ capacity toward American markets since 2023. Simultaneously, EU carbon border adjustment mechanisms are making production economics more favorable for manufacturers using renewable energy in gas synthesis.

Hydrolysis Pathways: Formation of Hexafluorosilicic Acid (H₂SiF₆)

The hydrolysis of tetrafluorosilane (SiF₄) in aqueous media proceeds through a stepwise mechanism, ultimately yielding hexafluorosilicic acid (H₂SiF₆). Unlike silicon tetrachloride (SiCl₄), which undergoes exothermic hydrolysis, SiF₄ hydrolysis is thermodynamically less favorable. Quantum chemical calculations at the G2(MP2) and B3LYP/6-311++G(2d,2p) levels reveal that the enthalpy of reaction for SiF₄ hydrolysis ranges from +15 to +17 kJ/mol, indicating endothermicity [1]. This contrasts sharply with SiCl₄, where hydrolysis releases -15 to -17 kJ/mol [1]. The primary reaction pathway involves the interaction of SiF₄ with water to form intermediate species such as trifluorosilanol (SiF₃OH), which subsequently condenses into hexafluorodisiloxane (Si₂F₆O) or reacts with additional HF to generate H₂SiF₆ [5]:

$$

\text{SiF₄} + 2\text{H₂O} \rightarrow \text{SiF₃OH} + \text{HF} + \text{H₃O⁺}

$$

$$

\text{SiF₃OH} + 3\text{HF} \rightarrow \text{H₂SiF₆} + \text{H₃O⁺}

$$

Experimental studies using argon matrix isolation and FTIR spectroscopy confirm the formation of SiF₃OH and Si₂F₆O as transient intermediates in gas-phase reactions [5]. In aqueous solutions, the presence of free fluoride ions (F⁻) shifts equilibrium toward H₂SiF₆, as evidenced by UV-Vis and conductivity measurements [4].

Sulfuric Acid-Catalyzed Decomposition of H₂SiF₆ to Regenerate SiF₄

The reverse reaction—decomposition of H₂SiF₆ to regenerate SiF₄—is catalyzed by strong acids such as sulfuric acid (H₂SO₄). This process is integral to industrial fluorine recovery systems, particularly in phosphate fertilizer production. In the presence of H₂SO₄, H₂SiF₆ undergoes dehydration and acidification, liberating SiF₄ gas:

$$

\text{H₂SiF₆} + \text{H₂SO₄} \rightarrow \text{SiF₄} + 2\text{HF} + \text{H₂SO₄·H₂O}

$$

A patent-pending method demonstrates that neutralizing H₂SiF₆ with sodium hydroxide (NaOH) to form sodium hexafluorosilicate (Na₂SiF₆), followed by ammonolysis, yields ammonium fluoride (NH₄F). Subsequent combustion of NH₄F in an oxygen-rich environment regenerates HF and SiF₄ [3]. This two-stage process reduces energy consumption by minimizing water evaporation during neutralization [3].

Equilibrium Modeling of SiF₄/H₂SiF₆ Systems in Aqueous Media

The equilibrium distribution of species in H₂SiF₆ solutions is governed by pH, temperature, and fluoride ion activity. Spectroscopic and vapor pressure analyses reveal the coexistence of multiple species, including free SiF₄, [SiF₆]²⁻, and the dimeric complex [SiF₆·SiF₄]²⁻ [4]. The following equilibrium constants describe the system:

$$

\text{SiF₄} + 2\text{F⁻} \rightleftharpoons \text{SiF₆²⁻} \quad (K{eq} = 10^{3.2} \, \text{at 25°C})

$$

$$

2\text{SiF₆²⁻} \rightleftharpoons [\text{SiF₆·SiF₄}]²⁻ + 2\text{F⁻} \quad (K{eq} = 10^{-1.8} \, \text{at 25°C})

$$

Vapor pressure measurements above H₂SiF₆ solutions show a linear increase in SiF₄ partial pressure with rising SiO₂ content, confirming the role of silicate impurities in shifting equilibrium [4]. Enthalpy of vaporization ($$\Delta H_v$$) calculations via the Clausius-Clapeyron equation further validate the presence of SiF₄ in equilibrium mixtures [4].

| SiO₂ Content (mol/dm³) | Vapor Pressure of SiF₄ (kPa) at 25°C | $$\Delta H_v$$ (kJ/mol) |

|---|---|---|

| 0.10 | 0.12 | 28.5 |

| 0.15 | 0.18 | 31.2 |

| 0.20 | 0.25 | 34.1 |

Reaction Mechanisms in Gaseous vs. Aqueous Phases

The phase-dependent reactivity of SiF₄ arises from differences in solvation and transition-state stabilization. In the gas phase, hydrolysis proceeds via a four-membered cyclic transition state with an activation energy of 107 kJ/mol [1]. This high barrier explains the sluggish kinetics observed in anhydrous environments. FTIR studies of SiF₄-H₂O mixtures in argon matrices identify the 1:1 donor-acceptor complex (SiF₄·H₂O) and SiF₃OH as primary intermediates [5].

In contrast, aqueous-phase reactions benefit from solvation effects and acid catalysis. The dissociation of H₂SiF₆ into [SiF₆]²⁻ and H₃O⁺ facilitates nucleophilic attack by water, lowering the activation energy to ~65 kJ/mol [4]. Molecular dynamics simulations suggest that water molecules stabilize the transition state through hydrogen bonding, accelerating hydrolysis by a factor of 10³ compared to the gas phase [1].

Hydrazine Adducts: Structural and Thermodynamic Properties of SiF₄·2N₂H₄

Silicon tetrafluoride reacts exothermically with hydrazine in vacuo at 60–70 °C to give a single, white 1 : 2 adduct, SiF₄·2N₂H₄, which sublimes above 200 °C and is insoluble in common organic solvents [1]. Tensimetric titrations confirm exclusive formation of this stoichiometry; no 1 : 1 species is observed [1].

| Parameter | Experimental value |

|---|---|

| Si–N bond length (Å) | 2.01 ± 0.02 [1] |

| F–Si–F angle (°) | 88 ± 2 (cis-octahedral) [1] |

| Δ_subH (200-230 °C) | 146 ± 5 kJ mol⁻¹ [1] |

| Onset of thermal decomposition | 230 °C → N₂ + SiF₄ + NH₄F traces [1] |

| Hydrolytic route | SiF₄·2N₂H₄ + 3 H₂O → (N₂H₅)₂SiF₆ + SiO₂·xH₂O + 2 HF [1] |

Infra-red data (ν Si–N ≈ 515 cm⁻¹) and the nearly octahedral SiF₄ core indicate monodentate coordination of each –NH₂ moiety; the hydrazine N atoms do not bridge. The adduct’s enthalpy of formation (derived from combustion calorimetry of N₂H₄ and well-established Δ_fH° of SiF₄) is –1434 ± 8 kJ mol⁻¹, 11 kJ mol⁻¹ more stable than the separated reagents, underlining the strong Lewis acidity of SiF₄ [2] [3].

Phosphine Ligand Complexes: Electronic Structure and Bonding Analysis

Direct adduction of SiF₄ with phosphines fails at 190 K; only fleeting contacts are detected by ³¹P/¹⁹F NMR, implying dissociation energies below 20 kJ mol⁻¹ [4]. Density-functional analyses (B3LYP/aug-cc-pVTZ) on the notional trans-[SiF₄(PMe₃)₂] show Si–P ≈ 2.38 Å and a σ*(Si–F)-based LUMO that stabilises fluoride back-donation by only 9 kJ mol⁻¹ per P→Si interaction, far weaker than in the chloride analogue (24 kJ mol⁻¹) [5].

Steric congestion further destabilises six-coordinate adducts, while formation of five-coordinate [SiF₄(PR₃)] is computed to be endothermic by ≥ 65 kJ mol⁻¹ [5]. The experimental isolation of stable phosphine complexes is therefore limited to heavier halides (e.g., trans-[SiCl₄(PMe₃)₂], Δ_diss ≈ 80 kJ mol⁻¹) [6] [7]; for SiF₄ the hard-hard mismatch between a fluorophilic Si centre and soft PR₃ donors precludes isolation.

| Complex | ΔE_bind (calc.) / kJ mol⁻¹ | Si–P / Å | Comment |

|---|---|---|---|

| trans-[SiF₄(PMe₃)₂] | –18 | 2.38 | Not isolable; rapid dissociation [5] |

| trans-[SiCl₄(PMe₃)₂] | –79 | 2.34 | Crystalline solid [6] |

| cis-[SiF₄{Me₂P(CH₂)₂PMe₂}] | –25 | 2.36 | Predicted, not observed [5] |

Bipyridine Derivatives: Octahedral Geometry and Ligand Displacement Reactions

Crystallography of cis-[SiF₄(2,2′-bipyridine)] reveals a distorted octahedron with chelating N,N′-coordination [8]. The bite angle (N–Si–N = 76.5°) forces elongation of the trans Si–F bonds (1.64 Å) relative to the remaining equatorial Si–F distances (1.59 Å) [8].

| Metric | cis-[SiF₄(bpy)] | SiF₄(g) |

|---|---|---|

| Si–N (Å) | 1.91 | – |

| Si–F_trans (Å) | 1.64 | 1.58 [9] |

| Si–F_eq (Å) | 1.59 | 1.58 |

Solution studies show that pyridine, 4-methyl-pyridine and piperidine form only 1 : 2 adducts, SiF₄·2L, while ethylenediamine yields the bidentate 1 : 1 complex SiF₄·en [10]. In coordinating solvents (MeCN, H₂O) bipyridine complexes rapidly convert to hexafluorosilicate via ligand displacement:

SiF₄(bpy) + 2 H₂O → [SiF₆]²⁻ + SiO₂ + 2 HF + bpyH₂²⁺ [8].

The high lability stems from the modest Si–N bond energy (≈ 130 kJ mol⁻¹) and the driving force of Si–O bond formation.

Theoretical Studies: NBO Analyses and DFT Investigations of Intermolecular Interactions

Natural-bond-orbital (NBO) calculations on isolated SiF₄ (MP2/cc-pVTZ) quantify substantial F → Si back-donation: each lone pair donates 24 kJ mol⁻¹ into the σ*(Si–F) orbital, accounting for the unusually short Si–F bond (1.554 Å) and compliance with an 18-electron description [11].

Complexation perturbs this balance. In axial SiF₄·NH₃ the donor-acceptor interaction N lp → σ*(Si–F_ax) amounts to 31 kJ mol⁻¹, lengthening the trans Si–F bond to 1.62 Å, whereas equatorial attachment is weaker (21 kJ mol⁻¹) and energetically disfavoured by 13 kJ mol⁻¹ [12].

Table below summarises second-order perturbation energies (E²) for representative donors (NBO, B3LYP/aug-cc-pVDZ).

| Donor → acceptor | E² / kJ mol⁻¹ | Δr(Si–F_trans) / Å |

|---|---|---|

| N lp (NH₃) → σ*(Si–F) | 31 | +0.05 [12] |

| N lp (bpy) → σ*(Si–F) | 29 | +0.06 [8] |

| P lp (PMe₃) → σ*(Si–F) | 14 | +0.03 [5] |

| N lp (N₂H₄) → σ*(Si–F) | 27 | +0.04 [1] |

Energy decomposition shows electrostatics dominate initial approach (≈ 60% of ΔE), but covalent donation is decisive for adduct stability, mirroring trends in observed isolation success: NH₃ ≈ bpy ≈ N₂H₄ ≫ PR₃.

Frontier-orbital inspection confirms that ligand substitution proceeds through σ*(Si–F) activation and release of a fluoride base; displacement barriers are calculated at 55 kJ mol⁻¹ for water, rationalising the facile hydrolysis noted experimentally [13] [14].

Physical Description

Colorless liquid with a sour, pungent odor; [HSDB] Aqueous solution (<=35% fluorosilicic acid): Clear light yellow liquid; [Aldrich MSDS]

FUMING COLOURLESS LIQUID WITH PUNGENT ODOUR.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Relative density (water = 1):

Melting Point

UNII

GHS Hazard Statements

Pictograms

Corrosive

Other CAS

Wikipedia

Methods of Manufacturing

Preparation: from HF + SiO2; also ... by action of water on SiF4; by the action of H2SO4 on BaSiF6.

By-product of action of sulfuric acid on phosphate rock containing fluorides and silica or silicates. The hydrofluoric acid acts on the silica to produce silicon tetrafluoride, SiF4, which reacts with water to form fluosilicic acid, H2SiF6.

General Manufacturing Information

The American Water Works Association standard for fluosilicic acid used in water treatment specifies that it must contain 20-30% active ingredient, a maximum of 200 mg/kg heavy metals (as lead) and no soluble mineral or organic substance in quantities capable of inducing injurious health effects.

Analytic Laboratory Methods

MATRIX: AIR: PROCEDURE: ION SPECIFIC ELECTRODE; RANGE: 0.05 TO 475 MG/CU M FLUORIDE. /FLUORIDE/

Storage Conditions

/Store/ separated from strong bases, food and feedstuffs. Well closed.

Interactions

Stability Shelf Life

Fumes in air /60.97% solution/